molecular formula C23H36N2O2 B14438514 2-pentadecyl-3H-benzimidazole-5-carboxylic acid CAS No. 77582-30-0

2-pentadecyl-3H-benzimidazole-5-carboxylic acid

Cat. No.: B14438514
CAS No.: 77582-30-0
M. Wt: 372.5 g/mol
InChI Key: SWSLUNUYJRKPMS-UHFFFAOYSA-N
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Description

2-Pentadecyl-3H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core with a pentadecyl side chain and a carboxylic acid functional group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives, including 2-pentadecyl-3H-benzimidazole-5-carboxylic acid, typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives. One common method is the HBTU-promoted one-pot synthesis, which provides high yields under mild, acid-free conditions . Another approach involves the reaction of o-phenylenediamine with carboxylic acids under refluxing temperatures in the presence of a mineral acid or acetic acid .

Industrial Production Methods: Industrial production methods for benzimidazole derivatives often employ scalable and efficient synthetic routes. These methods may include transition metal-catalyzed C–N coupling reactions and intramolecular oxidative C–N couplings .

Chemical Reactions Analysis

Types of Reactions: 2-Pentadecyl-3H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzimidazole N-oxides, alcohols, aldehydes, and various substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 2-pentadecyl-3H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Phenyl-3H-benzimidazole-5-carboxylic acid
  • 2-Methyl-3H-benzimidazole-5-carboxylic acid
  • 2-Ethyl-3H-benzimidazole-5-carboxylic acid

Comparison: 2-Pentadecyl-3H-benzimidazole-5-carboxylic acid is unique due to its long alkyl side chain, which enhances its lipophilicity and membrane permeability. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its distinct biological activities .

Properties

CAS No.

77582-30-0

Molecular Formula

C23H36N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

2-pentadecyl-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C23H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-24-20-17-16-19(23(26)27)18-21(20)25-22/h16-18H,2-15H2,1H3,(H,24,25)(H,26,27)

InChI Key

SWSLUNUYJRKPMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=NC2=C(N1)C=C(C=C2)C(=O)O

Origin of Product

United States

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